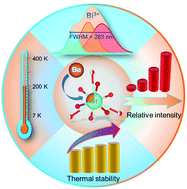Ultra-broadband cyan-to-orange emitting Ba1+xSr1−xGa4O8:Bi3+ phosphors: luminescence control and optical temperature sensing†
Journal of Materials Chemistry C Pub Date: 2019-12-14 DOI: 10.1039/C9TC06640C
Abstract
Herein, we report a new series of Ba1+xSr1−xGa4O8:Bi3+ (x = 0–0.7) phosphors that exhibit extremely broadband emission, covering almost the entire visible region and extending to the deep-red region, when excited by ultraviolet light. BaSrGa4O8:Bi3+ exhibits two emission bands located at 470 and 570 nm originating from different emission centers. With the gradual substitution of Ba for Sr, both of the emission bands show a red-shift, from 470 to 510 nm and from 570 to 630 nm, respectively. The corresponding full width at half maximum (FWHM) increases from 192 to 283 nm, which is attributed to a superposition of multiple emission centers via crystal field regulation. As a result, the emission can be tuned from cyan to orange across the warm white light region in Ba1+xSr1−xGa4O8:Bi3+ (x = 0–0.7) systems. Simultaneously, this series of phosphors presents good thermal stability (97% intensity at 150 °C for the Ba1.5Sr0.5Ga4O8:Bi3+ sample) and the thermal quenching will decrease with the formation of a solid solution due to the increasing rigidity of the lattice structure. Interestingly, the two emission bands in the representative Ba1+xSr1−xGa4O8:Bi3+ (x = 0–0.7) sample exhibit different thermal responses to increasing temperature, thus an optical thermometer with color discrimination and good sensitivity is designed. The maximum relative sensitivity (Sr) is 1.295% K−1 in the temperature range of 7–400 K. The corresponding emission color can be tuned from blue-cyan to orange, including white light. This work presents a rational design strategy for controllable ultra-broadband emission tuning across the white light region and to further explore potential optical sensor applications.


Recommended Literature
- [1] Interaction of triphenylphosphineplatinum(0) complexes with organic azides and some carbonylation reactions
- [2] Front cover
- [3] Mechanisms of reinforcement in polymer nanocomposites†
- [4] Low-cost transition metal–nitrogen–carbon electrocatalysts for the oxygen reduction reaction: operating conditions from aqueous electrolytes to fuel cells
- [5] A negative electrocaloric effect in an antiferroelectric zirconium dioxide thin film
- [6] One-pot fabrication of novel cuboctahedral Cu2O crystals enclosed by anisotropic surfaces with enhancing catalytic performance†
- [7] Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts†
- [8] Determination of SeMet and Se(iv) in biofortified yeast by ion-pair reversed phase liquid chromatography-hydride generation-microwave induced nitrogen plasma atomic emission spectrometry (HPLC-HG-MP-AES)
- [9] Two-step fabrication of self-catalyzed Ga-based semiconductor nanowires on Si by molecular-beam epitaxy†
- [10] Inside front cover

Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 91-00-9
-
CAS no.: 452-86-8
-
CAS no.: 375-16-6
-
CAS no.: 76-83-5
-
Acid Green 50 (Technical Grade)
CAS no.: 3087-16-9
-
2-(Morpholinothio)benzothiazole
CAS no.: 102-77-2
-
CAS no.: 499-81-0
-
CAS no.: 387-46-2









